molecular formula C24H21ClN4O5 B2855205 ethyl 6-(4-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534578-25-1

ethyl 6-(4-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2855205
CAS No.: 534578-25-1
M. Wt: 480.91
InChI Key: SAORXUCXAHRQOP-MEFGMAGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(4-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound featuring a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Key structural attributes include:

  • Substituents: A 4-chlorobenzoyl group at position 6 and a 2-methoxyethyl group at position 5.
  • Functional groups: An imino group, ester moiety (ethyl carboxylate), and ketone (2-oxo).

Structural characterization would employ crystallographic tools like SHELXL or ORTEP-3 for hydrogen bonding and ring puckering analysis .

Properties

IUPAC Name

ethyl 6-(4-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O5/c1-3-34-24(32)18-14-17-20(26-19-6-4-5-11-28(19)23(17)31)29(12-13-33-2)21(18)27-22(30)15-7-9-16(25)10-8-15/h4-11,14H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAORXUCXAHRQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)Cl)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-ethyl 2-((4-chlorobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves several steps, including the formation of the dipyrido[1,2-a:2’,3’-d]pyrimidine core and the subsequent attachment of the chlorobenzoyl and methoxyethyl groups. The reaction conditions typically require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorobenzoyl group can undergo substitution reactions with different nucleophiles, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Z)-ethyl 2-((4-chlorobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying specific biological pathways.

    Medicine: Research may explore its potential as a therapeutic agent for treating various diseases.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((4-chlorobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to downstream effects. Understanding the precise molecular targets and pathways involved is crucial for elucidating its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substituents at positions 6 (benzoyl group) and 7 (alkyl/ether chain). Below is a detailed comparison:

Substituent Effects on Physicochemical Properties

Compound Name R1 (Benzoyl Group) R2 (Position 7) Molecular Weight (g/mol) XLogP3* Hydrogen Bonding Capacity
Target Compound 4-chloro 2-methoxyethyl Not reported ~4.1† Moderate (ester, imino)
Ethyl 7-cyclohexyl-6-(4-methoxybenzoyl)imino... [5] 4-methoxy cyclohexyl 500.5 3.9 High (methoxy, ester)
Ethyl 6-(3-chlorobenzoyl)imino-7-methyl... [6] 3-chloro methyl Not reported ~3.8† Low (methyl, ester)

*XLogP3: Predicted partition coefficient (lipophilicity).
†Estimated based on substituent contributions.

Key Observations:

Lipophilicity (XLogP3) :

  • The target compound’s 4-chlorobenzoyl group increases lipophilicity compared to the 4-methoxy analog (XLogP3 ~4.1 vs. 3.9) due to chlorine’s hydrophobic nature .
  • The 2-methoxyethyl chain may slightly reduce XLogP3 compared to cyclohexyl (more rigid, hydrophobic) but increase it relative to methyl .

The 2-methoxyethyl group in the target compound introduces ether oxygen, which may improve solubility in polar solvents relative to methyl or cyclohexyl substituents .

The 3-chloro substituent () may distort the benzoyl ring’s electronic profile, altering binding affinities in biological systems compared to the target’s 4-chloro isomer .

Biological Activity

Ethyl 6-(4-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that belongs to the class of triazene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The compound's structure features a triazatricyclo framework, which is known for its unique chemical properties that can influence biological activity. The presence of the 4-chlorobenzoyl group and methoxyethyl substituent may enhance its interaction with biological targets.

Antitumor Activity

Research indicates that triazene compounds exhibit significant antitumor properties. In studies involving various cancer cell lines, triazene derivatives have demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. For instance:

  • Cytotoxicity : this compound has shown promise against human cancer cell lines with IC50 values indicating effective inhibition of cell growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Preliminary studies suggest that this compound exhibits antimicrobial activity against both gram-positive and gram-negative bacteria. The MIC values are competitive with established antimicrobial agents.

Research Findings

A systematic review of literature reveals several studies focusing on similar triazene derivatives which have provided insights into their biological activities:

Study ReferenceBiological ActivityFindings
AntitumorSignificant cytotoxic activity against Burkitt lymphoma and colon adenocarcinoma cells with IC50 values ranging from 4.91 µg/mL to 5.59 µg/mL.
AntimicrobialEffective against multidrug-resistant strains with MIC values as low as 0.02 mg/mL for MRSA and 0.03 mg/mL for Mycobacterium smegmatis.
AntifungalActive against various Candida species with notable efficacy in clinical isolates.

Case Studies

In a notable case study involving a series of synthesized triazene compounds:

  • Synthesis : A variety of diaryltriazene derivatives were synthesized and characterized.
  • Evaluation : Their biological activities were assessed using standardized microbiological assays.
  • Results : Several compounds exhibited potent antimicrobial activity with low MIC values against resistant bacterial strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.